![molecular formula C18H39NO B1684007 Spisulosine CAS No. 196497-48-0](/img/structure/B1684007.png)
Spisulosine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: ES-285 is currently manufactured by total synthesis . The compound consists of a linear 18-carbon chain bearing an amine and alcohol group at positions 2 and 3, respectively . Each chiral center is a single configuration (2S, 3R) . The hydrochloride salt is the preferred form of the drug substance .
Industrial Production Methods: The industrial production of ES-285 involves the synthesis of its hydrochloride salt, which is preferred due to its stability and solubility . The synthesis process includes multiple steps to ensure the correct configuration of the chiral centers and the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: ES-285 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving ES-285 include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions are carefully controlled to ensure the desired modifications are achieved without compromising the compound’s stability .
Major Products Formed: The major products formed from the reactions involving ES-285 include various analogs and derivatives that exhibit enhanced antiproliferative activity . These products are further tested for their efficacy in preclinical and clinical studies .
Scientific Research Applications
In chemistry, it is used as a model compound for studying the synthesis and modification of sphingosine analogs . In biology, ES-285 is investigated for its effects on cell morphology and the actin cytoskeleton . In medicine, the compound has shown promise as an anticancer agent, with studies indicating its ability to induce programmed cell death in tumor cells .
Mechanism of Action
The mechanism of action of ES-285 involves its intracellular conversion to ceramide-like analogs . These analogs act through the ceramide pathway, leading to the induction of programmed cell death in tumor cells . The compound also affects the actin cytoskeleton, possibly through Rho signaling, resulting in changes in cell morphology . The molecular targets and pathways involved in the action of ES-285 include genes related to apoptosis, cell cycle, signal transduction, and the actin cytoskeleton .
Comparison with Similar Compounds
ES-285 is compared with other sphingosine-like compounds, such as safingol and sphingosine . While these compounds share structural similarities, ES-285 exhibits unique antiproliferative activity and a distinct mechanism of action . The compound’s ability to induce programmed cell death through the ceramide pathway sets it apart from other similar compounds . Additionally, ES-285 has shown a ten-fold higher potency in solid tumors compared to lymphomas and leukemias .
List of Similar Compounds:- Safingol
- Sphingosine
- ES-427 (an inactive analog of ES-285)
Biological Activity
Spisulosine, a compound derived from the marine mollusk Spisula polynyma, has garnered significant interest due to its potential antitumor properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, clinical trial results, and associated case studies.
This compound is structurally related to sphingosine and exhibits various biological activities that contribute to its antitumor effects:
- Inhibition of Protein Kinase C : this compound acts as an inhibitor of protein kinase C, which plays a crucial role in cell growth and differentiation. This inhibition can lead to reduced proliferation of cancer cells .
- Modulation of Rho GTPase : The compound affects the small GTP binding protein Rho, which is involved in the organization of the actin cytoskeleton. By altering Rho activity, this compound can disrupt cell adhesion and motility, potentially limiting tumor progression .
- Induction of Apoptosis : Preclinical studies suggest that this compound induces programmed cell death (apoptosis) in cancer cells. It activates caspases 3 and 12, which are critical for the apoptotic process .
Clinical Trials
A phase I clinical trial investigated the safety, efficacy, and pharmacokinetics of this compound in patients with advanced solid tumors. Key findings from this trial include:
- Dosage and Administration : Patients received weekly intravenous infusions over three hours at varying dose levels (4 to 200 mg/m²). The maximum tolerated dose (MTD) was not definitively established due to early termination of the study but is estimated to be around 200 mg/m² .
- Adverse Effects : Common drug-related adverse events included mild to moderate nausea, pyrexia, injection site reactions, and vomiting. Notably, one patient experienced severe peripheral neuropathy during treatment .
- Efficacy Outcomes : Objective responses were not observed; however, four patients experienced short-lasting stable disease for less than three months. The pharmacokinetic profile indicated a wide distribution and long residence time in the body .
Case Studies
Several case studies have documented the effects of this compound on different types of tumors:
- Breast Cancer : In vitro studies demonstrated that this compound effectively inhibited the growth of breast cancer cell lines at concentrations as low as 0.05 mg/ml .
- Colorectal Cancer : A patient with metastatic colorectal cancer developed significant side effects after this compound administration but did not show significant tumor response. This highlights the need for further research into optimizing dosing regimens and managing adverse effects .
- Hematological Malignancies : this compound has shown promise against various hematological malignancies in preclinical models, suggesting its broad-spectrum antitumor activity .
Summary Table of Biological Activity
Biological Activity | Description |
---|---|
Inhibition of Protein Kinase C | Reduces cell growth and differentiation |
Modulation of Rho GTPase | Disrupts cell adhesion and motility |
Induction of Apoptosis | Activates caspases leading to programmed cell death |
Antitumor Efficacy | Effective against multiple cancer types in vitro |
Adverse Effects | Nausea, pyrexia, neuropathy; MTD likely around 200 mg/m² |
Properties
IUPAC Name |
(2S,3R)-2-aminooctadecan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17-18,20H,3-16,19H2,1-2H3/t17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYJJIXWWQLGGV-ZWKOTPCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432931 | |
Record name | Spisulosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196497-48-0 | |
Record name | Spisulosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196497480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spisulosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SPISULOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX5D253CYY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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